molecular formula C11H16N2O B13303027 2-Methyl-3-morpholin-4-ylaniline

2-Methyl-3-morpholin-4-ylaniline

Cat. No.: B13303027
M. Wt: 192.26 g/mol
InChI Key: ZALIKPFMNQUVDC-UHFFFAOYSA-N
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Description

2-Methyl-3-morpholin-4-ylaniline is an organic compound that features a morpholine ring attached to an aniline moiety with a methyl group substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylaniline typically involves the reaction of 2-methyl aniline with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the morpholine ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-morpholin-4-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.

Scientific Research Applications

2-Methyl-3-morpholin-4-ylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholin-4-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3-Morpholin-4-ylaniline: Similar structure but without the methyl group.

    2-Methyl-4-morpholin-4-ylaniline: Similar structure with the methyl group at a different position.

Uniqueness: 2-Methyl-3-morpholin-4-ylaniline is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-3-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O/c1-9-10(12)3-2-4-11(9)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3

InChI Key

ZALIKPFMNQUVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)N

Origin of Product

United States

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